molecular formula C17H28N4OS2 B14739479 6-Thio-8-N-(decylthio)theophylline CAS No. 4791-42-8

6-Thio-8-N-(decylthio)theophylline

Cat. No.: B14739479
CAS No.: 4791-42-8
M. Wt: 368.6 g/mol
InChI Key: VXKIKIXTSOHTIX-UHFFFAOYSA-N
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Description

6-Thio-8-N-(decylthio)theophylline is a synthetic compound belonging to the class of xanthine derivatives. It is characterized by the presence of a thio group at the 6th position and a decylthio group at the 8th position of the theophylline molecule. The molecular formula of this compound is C17H28N4OS2, and it has a molecular weight of 368.5604

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thio-8-N-(decylthio)theophylline typically involves the introduction of thio and decylthio groups to the theophylline molecule. One common synthetic route includes the reaction of theophylline with decylthiol in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-Thio-8-N-(decylthio)theophylline can undergo various chemical reactions, including:

    Oxidation: The thio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thio groups.

    Substitution: The decylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio groups can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives of the original compound.

Scientific Research Applications

6-Thio-8-N-(decylthio)theophylline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Thio-8-N-(decylthio)theophylline involves its interaction with specific molecular targets and pathways. As a xanthine derivative, it is likely to act as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP (cAMP) levels within cells. This can result in various physiological effects, including smooth muscle relaxation and anti-inflammatory actions . Additionally, the compound may interact with adenosine receptors, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thio-8-N-(decylthio)theophylline is unique due to the presence of the decylthio group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

4791-42-8

Molecular Formula

C17H28N4OS2

Molecular Weight

368.6 g/mol

IUPAC Name

8-decylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C17H28N4OS2/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(22)21(3)15(13)23/h4-12H2,1-3H3,(H,18,19)

InChI Key

VXKIKIXTSOHTIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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